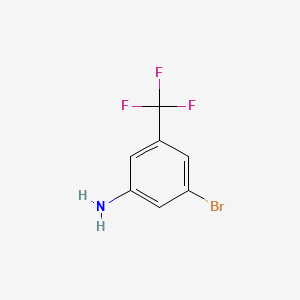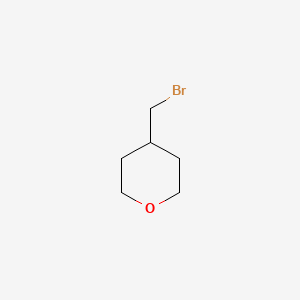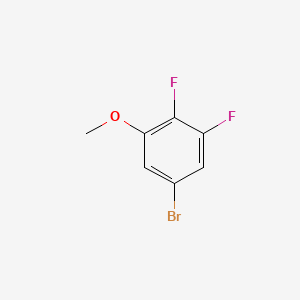
3-Bromo-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
3-Bromo-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5BrF3N . It has an average mass of 240.020 Da and a monoisotopic mass of 238.955734 Da . It is used as an intermediate in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 3-Bromo-5-(trifluoromethyl)aniline involves a series of reactions starting with 4-bromo-2-trifluro toluidine. The process includes acetylation, nitration, deacetylation, deamination, and reduction . The overall yield of the process is approximately 43% .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(trifluoromethyl)aniline consists of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, and 1 nitrogen atom . The InChI key for this compound is HJTLKVYOWNTDPF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromo-5-(trifluoromethyl)aniline has a density of 1.7±0.1 g/cm3, a boiling point of 231.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.8±3.0 kJ/mol, and the flash point is 93.6±27.3 °C . The compound has a molar refractivity of 43.2±0.3 cm3 .Applications De Recherche Scientifique
Pharmaceutical Impurity Profiling
3-Bromo-5-(trifluoromethyl)aniline: has been utilized in the identification of unknown pharmaceutical impurities. A study demonstrated the use of liquid chromatography (LC) – solid-phase extraction (SPE) / nuclear magnetic resonance (NMR) methodology with cryoprobe for rapid impurity profiling . This process is crucial for ensuring the quality and safety of pharmaceutical products.
Anticancer Medicine Intermediate
This compound serves as an intermediate in the synthesis of novel anticancer medications. Its preparation process is significant for the development of new drugs, highlighting its role in the fine chemistry of medical research .
Synthesis of Sphingosine-1-Phosphate Receptor Agonist
4-Bromo-3-(trifluoromethyl)aniline: , a closely related compound, has been used in the preparation of AUY954, an aminocarboxylate analog of FTY720. This is a potent agonist of the sphingosine-1-phosphate receptor, which is relevant in immunology and oncology .
Hepatitis C Virus NS3 Protease Inhibitors
Another related compound, 2-Bromo-5-(trifluoromethyl)aniline , was used in the synthesis and biochemical evaluation of inhibitors of hepatitis C virus (HCV) NS3 protease. This highlights the potential of such compounds in antiviral drug development .
Synthesis of Biarylphosphine Ligands
3-Amino-5-bromobenzotrifluoride: may be used in the synthesis of biarylphosphine ligands, which are important in catalysis and the development of new chemical reactions .
Organic Synthetic Reagent
As an organic synthetic reagent, 3-Amino-5-bromobenzotrifluoride is involved in the synthesis of various organic compounds, including fluorinated 2-benzylphthalazine-1 (2H)-one and 1-phthalazinamine, which have applications in medicinal chemistry .
Safety and Hazards
Orientations Futures
3-Bromo-5-(trifluoromethyl)aniline is an important intermediate in the synthesis of various pharmaceutical compounds, including novel anticancer drugs . The process for its synthesis is suitable for industrial-scale production . Future research may focus on improving the yield of the synthesis process and exploring new applications for this compound in pharmaceutical research .
Mécanisme D'action
Target of Action
It’s known that this compound can cause irritation to the respiratory system , suggesting that it may interact with proteins or receptors in the respiratory tract.
Mode of Action
It’s known that the compound is used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds.
Biochemical Pathways
It’s known that the compound is used in the synthesis of inhibitors of hepatitis c virus (hcv) ns3 protease , indicating that it may affect the biochemical pathways related to viral replication.
Result of Action
It’s known that the compound has an antimicrobial effect , suggesting that it may inhibit the growth of microorganisms at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 3-Bromo-5-(trifluoromethyl)aniline can be influenced by various environmental factors. Additionally, it’s known that the compound can lead to the release of irritating gases and vapors when thermally decomposed .
Propriétés
IUPAC Name |
3-bromo-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTLKVYOWNTDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203491 | |
| Record name | 3-Bromo-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)aniline | |
CAS RN |
54962-75-3 | |
| Record name | 3-Bromo-5-(trifluoromethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54962-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(trifluoromethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054962753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Bromo-5-(trifluoromethyl)aniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ4G2QG6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical challenges are associated with identifying unknown impurities in chemical compounds like 3-Bromo-5-(trifluoromethyl)aniline?
A1: Identifying unknown impurities in chemical compounds can be challenging due to their typically low concentrations and the complexity of the sample matrix. Traditional analytical techniques might lack the sensitivity or selectivity to separate and characterize these impurities effectively.
Q2: How does the LC-SPE/NMR method, as described in the research, offer a solution to these challenges in the context of 3-Bromo-5-(trifluoromethyl)aniline?
A2: The research demonstrates the effectiveness of a combined approach using Liquid Chromatography – Solid-Phase Extraction / Nuclear Magnetic Resonance (LC-SPE/NMR) with a cryoprobe []. This method allows for the separation and isolation of impurities in 3-Bromo-5-(trifluoromethyl)aniline even at low concentrations. The isolated impurities are then analyzed using NMR, providing detailed structural information for identification. This approach proves particularly valuable for characterizing unknown impurities, as demonstrated in the study.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)





![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)

![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)

